molecular formula C14H24N4O B11803523 3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine

3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine

Cat. No.: B11803523
M. Wt: 264.37 g/mol
InChI Key: AGJBDZNCEAFDTR-UHFFFAOYSA-N
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Description

3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine is a complex organic compound that belongs to the class of amines This compound features a morpholine ring attached to a pyrimidine moiety, which is further connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine typically involves the reaction of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde. The reaction is catalyzed by p-toluenesulfonic acid in a toluene solvent. The mixture is refluxed for several hours, followed by the removal of toluene under reduced pressure. Methanol is then added to the reaction mixture to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: A structurally similar compound with a pyridine ring instead of a morpholine ring.

    2-Aminoethanol: Another amine compound with different functional groups and applications.

Uniqueness

3-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C14H24N4O

Molecular Weight

264.37 g/mol

IUPAC Name

3-methyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]butan-1-amine

InChI

InChI=1S/C14H24N4O/c1-12(2)3-4-15-9-13-10-16-14(17-11-13)18-5-7-19-8-6-18/h10-12,15H,3-9H2,1-2H3

InChI Key

AGJBDZNCEAFDTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CN=C(N=C1)N2CCOCC2

Origin of Product

United States

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